

(2-Amino-4-(trifluoromethyl)phenyl)methanol

molecular weight and formula

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Compound of Interest

Compound Name: (2-Amino-4-(trifluoromethyl)phenyl)methanol

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An In-depth Technical Guide to **(2-Amino-4-(trifluoromethyl)phenyl)methanol**: Synthesis, Properties, and Applications

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Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic amino alcohol that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring vicinal amino and hydroxymethyl groups alongside a strongly electron-withdrawing trifluoromethyl moiety, makes it a strategic intermediate for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is well-established as a critical bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physicochemical properties of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**, outlines a robust, field-proven synthetic methodology, and explores its applications in research and drug discovery, with a focus on providing researchers the technical insights required for its effective utilization.

Physicochemical and Spectroscopic Characterization

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a stable, off-white to white crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with an amino group, a hydroxymethyl group, and a trifluoromethyl group. This combination of functional groups dictates its chemical reactivity and physical properties.

Core Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ F ₃ NO	[1] [2]
Molecular Weight	191.15 g/mol	[1] [2]
CAS Number	186602-93-7	[1] [2]
Appearance	Off-white to white solid	[3]
Melting Point	68 to 72 °C	[3]
IUPAC Name	[2-amino-4-(trifluoromethyl)phenyl]methanol	[2]

Solubility Profile

While extensive quantitative solubility data is not readily available in the literature, a qualitative assessment can be made based on the molecular structure.

- Polar Protic Solvents:** The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows for hydrogen bonding, suggesting good solubility in polar protic solvents like methanol, ethanol, and water to a certain extent.
- Polar Aprotic Solvents:** Good solubility is also expected in polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone.
- Nonpolar Solvents:** Solubility is expected to be limited in nonpolar solvents like hexanes or toluene, although the aromatic ring provides some nonpolar character.

Spectroscopic Signature (Expected)

Authoritative, published spectroscopic data for this specific molecule is scarce. However, based on its structure, the following characteristic signals in ^1H and ^{13}C NMR spectroscopy would be expected for its unambiguous identification.

- ^1H NMR (in CDCl_3 or DMSO-d_6):
 - Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group would likely appear most upfield. The protons would exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet) based on their coupling constants.
 - Hydroxymethyl Protons (2H): A singlet or doublet (if coupled to the hydroxyl proton) for the benzylic $-\text{CH}_2\text{OH}$ protons, typically around 4.5-4.8 ppm.
 - Amino Protons (2H): A broad singlet for the $-\text{NH}_2$ protons, which can vary in chemical shift (~3.5-5.0 ppm) depending on solvent and concentration.
 - Hydroxyl Proton (1H): A broad singlet or triplet for the $-\text{OH}$ proton, whose chemical shift is also highly variable.
- ^{13}C NMR (in CDCl_3 or DMSO-d_6):
 - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the CF_3 group will appear as a quartet due to C-F coupling.
 - Trifluoromethyl Carbon (1C): A prominent quartet around 120-130 ppm with a large ^1JCF coupling constant.
 - Hydroxymethyl Carbon (1C): A signal for the $-\text{CH}_2\text{OH}$ carbon, typically in the range of 60-65 ppm.

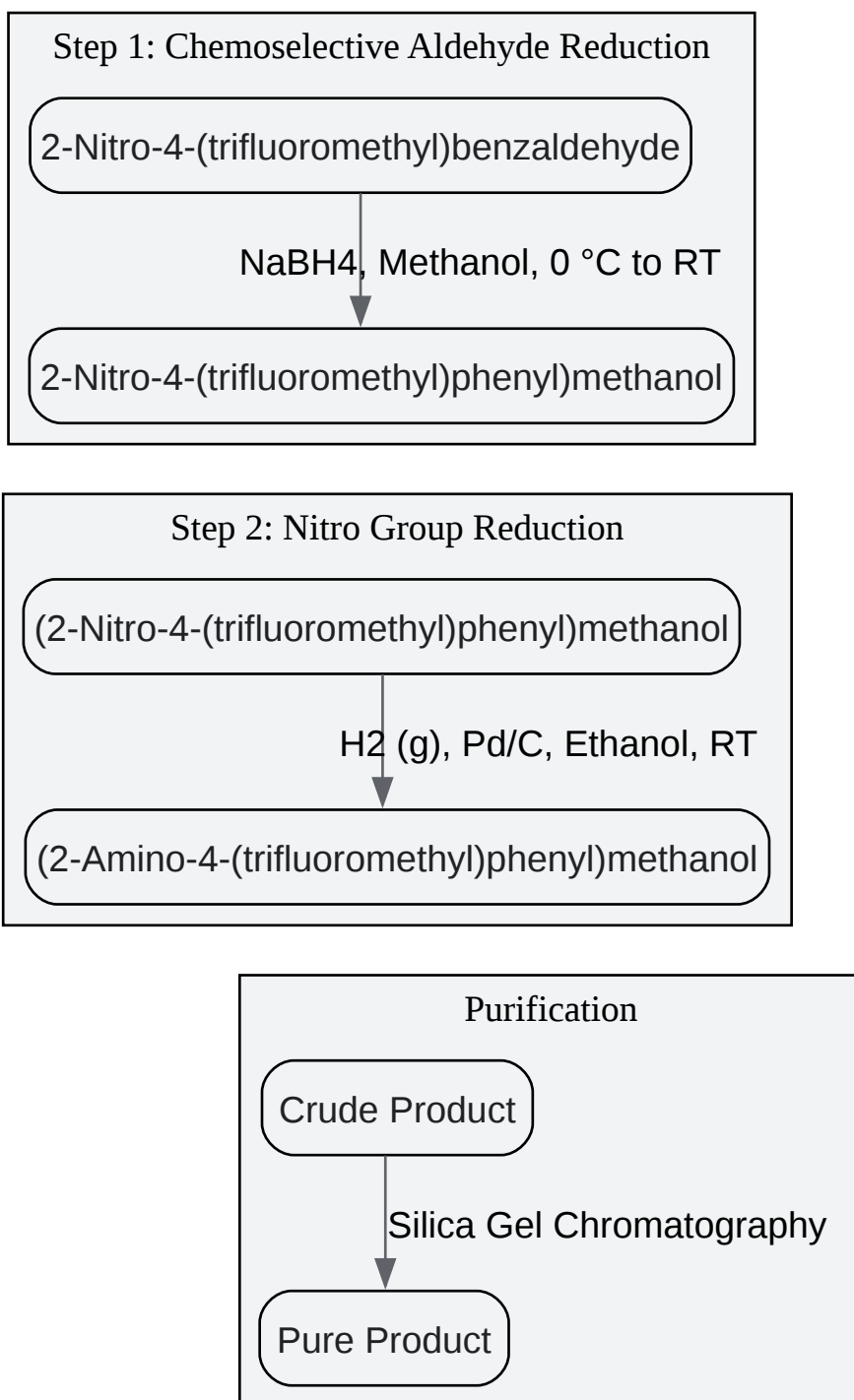
Synthesis and Purification

A robust and logical synthetic pathway to **(2-Amino-4-(trifluoromethyl)phenyl)methanol** involves a two-step reduction from the commercially available precursor, 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)[4]. This strategy requires careful selection of

reagents to achieve chemoselective reduction of the aldehyde first, followed by reduction of the nitro group.

Synthetic Workflow Overview

The proposed synthesis proceeds via two distinct reductive transformations. The first step targets the aldehyde, which is more susceptible to mild hydride reagents than the nitro group. The second step reduces the robust nitro group to the desired amine.



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Method

This protocol is a representative procedure based on well-established chemical transformations for analogous substrates[5][6][7].

Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

- Causality: Sodium borohydride (NaBH_4) is chosen as the reducing agent due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards aromatic nitro groups under mild conditions (e.g., in an alcoholic solvent at low to ambient temperatures)[4]. This selectivity is crucial to avoid the formation of undesired byproducts. Lithium aluminum hydride (LiAlH_4), a stronger agent, would likely reduce both functional groups indiscriminately[6].
- Procedure:
 - To a round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq.).
 - Dissolve the starting material in methanol (approx. 0.2 M concentration).
 - Cool the flask to 0 °C in an ice-water bath.
 - Slowly add sodium borohydride (NaBH_4) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Carefully quench the reaction by slowly adding 1 M HCl (aq.) at 0 °C until the bubbling ceases and the pH is slightly acidic.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with ethyl acetate (3x volumes).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield crude (2-Nitro-4-(trifluoromethyl)phenyl)methanol, which can often be used in the next step without further purification.

Step 2: Reduction of (2-Nitro-4-(trifluoromethyl)phenyl)methanol

- Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups to anilines[7]. The reaction proceeds under mild conditions (room temperature, atmospheric or slightly elevated pressure of H_2) and the only byproduct is water, simplifying purification.
- Procedure:
 - In a flask suitable for hydrogenation, dissolve the crude (2-Nitro-4-(trifluoromethyl)phenyl)methanol from Step 1 in ethanol.
 - Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).
 - Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H_2). Repeat this cycle three times.
 - Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
 - Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
 - Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
 - Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude **(2-Amino-4-(trifluoromethyl)phenyl)methanol** is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl

acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is generally effective at isolating the pure product.

Applications in Research and Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical properties of drug candidates[8]. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate receptor binding affinity.

As a building block, **(2-Amino-4-(trifluoromethyl)phenyl)methanol** offers a unique scaffold for drug design:

- **Privileged Scaffold:** The aminobenzyl alcohol motif is present in numerous biologically active compounds. This molecule provides a direct route to fluorinated analogues of these compounds.
- **Orthogonal Functional Groups:** The amino and alcohol groups can be selectively functionalized. The amine can undergo acylation, sulfonylation, or reductive amination, while the alcohol can be oxidized, etherified, or esterified, allowing for divergent synthesis of compound libraries.
- **Bioisosteric Replacement:** The trifluoromethyl group can serve as a bioisostere for other groups like isopropyl or chloro, allowing chemists to probe the steric and electronic requirements of a biological target.
- **Synthesis of Heterocycles:** The ortho-relationship of the amino and hydroxymethyl groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines, which are important pharmacophores.

Safety and Handling

(2-Amino-4-(trifluoromethyl)phenyl)methanol should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Signal Word: Warning[1][2]
- Hazard Statements:
 - H302: Harmful if swallowed[1].
 - H315: Causes skin irritation[1].
 - H319: Causes serious eye irritation[1].
 - H335: May cause respiratory irritation[1].

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

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